molecular formula C10H17NO2 B066253 Decahydro-isoquinoline-1-carboxylic acid CAS No. 169390-26-5

Decahydro-isoquinoline-1-carboxylic acid

Cat. No. B066253
CAS RN: 169390-26-5
M. Wt: 183.25 g/mol
InChI Key: VVWUWTAURHNLGY-UHFFFAOYSA-N
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Description

Decahydro-isoquinoline-1-carboxylic acid is a chemical compound with the empirical formula C10H17NO2 . It has a molecular weight of 183.25 . The SMILES string representation of this compound is OC(=O)C1NCCC2CCCCC12 .


Molecular Structure Analysis

The InChI string for Decahydro-isoquinoline-1-carboxylic acid is 1S/C10H17NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h7-9,11H,1-6H2,(H,12,13) . This string represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Decahydro-isoquinoline-1-carboxylic acid has a molecular weight of 183.25 . The density of this compound is 1.099g/cm3 . It has a boiling point of 333.4ºC at 760mmHg .

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h7-9,11H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWUWTAURHNLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCNC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60411890
Record name Decahydro-isoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydro-isoquinoline-1-carboxylic acid

CAS RN

169390-26-5
Record name Decahydro-isoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-isoquinolinecarboxylic acid (50 g, 0.288 mol) in EtOH (150 mL) and 60 mL of 5N HCl was reduced over 5% Rh/Al2O3 (14 g) at 52 bar (750 psi) of hydrogen in a high pressure apparatus at 50° C. for 17 hours. The reaction mixture was filtered through a pad of diatomaceous earth, and the filtrate was concentrated in vacuo. The solid was triturated with water, filtered and dried to give DL-perhydro-1-isoquinolinecarboxylic acid (DL-1-Piq-OH) (30 g, 48%) FD-MS 184 (MH+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One

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